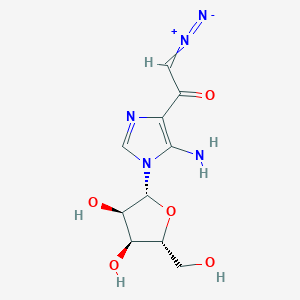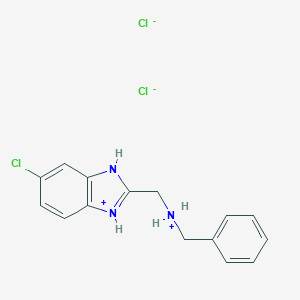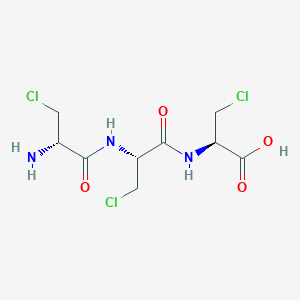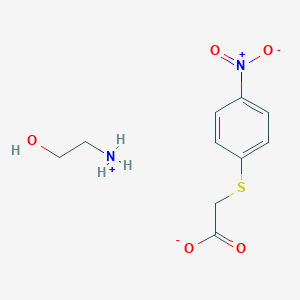
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole, also known as AziR, is a synthetic compound that has been widely used in scientific research. It is a diazo compound that can be used as a photoaffinity label for proteins and nucleic acids. AziR has been used in a variety of applications, including protein labeling, RNA labeling, and DNA sequencing.
Wirkmechanismus
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole works by forming a reactive carbene intermediate upon UV irradiation. This intermediate can then react with nearby amino acid residues or nucleotides to form a covalent bond. This covalent bond can then be used to identify the interacting molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on protein and nucleic acid function. It has been used to label a variety of proteins and nucleic acids without affecting their activity or stability. However, care should be taken when using this compound in live cells or organisms, as UV irradiation can cause damage to cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole is its specificity. It can be used to label specific proteins or nucleic acids in complex mixtures. Another advantage is its versatility. This compound can be incorporated into nucleic acids by transcription or chemical synthesis, allowing for a variety of labeling strategies.
One limitation of this compound is its requirement for UV irradiation. This can limit its use in live cells or organisms. Another limitation is its potential for non-specific labeling. Care should be taken to optimize labeling conditions to minimize non-specific labeling.
Zukünftige Richtungen
There are many future directions for the use of 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole in scientific research. One direction is the development of new labeling strategies. For example, this compound could be used to label specific RNA modifications or to identify protein-RNA interactions in live cells. Another direction is the development of new photoaffinity labels with improved properties. For example, new labels could be developed with higher specificity or with lower UV irradiation requirements.
In conclusion, this compound is a versatile and specific photoaffinity label that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to continue to be a valuable tool for identifying and characterizing protein and nucleic acid interactions.
Synthesemethoden
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole can be synthesized by reacting 5-amino-1-ribofuranosylimidazole with diazoacetyl chloride. The reaction takes place in the presence of a base such as triethylamine. The product can be purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole has been widely used in scientific research as a photoaffinity label. It can be used to label proteins, RNA, and DNA. This compound can be incorporated into nucleic acids by transcription or chemical synthesis. The labeled molecules can then be crosslinked to interacting proteins or nucleic acids by UV irradiation. This allows for the identification and characterization of protein-protein, protein-RNA, and protein-DNA interactions.
Eigenschaften
CAS-Nummer |
105400-24-6 |
|---|---|
Molekularformel |
C10H13N5O5 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
1-[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]-2-diazoethanone |
InChI |
InChI=1S/C10H13N5O5/c11-9-6(4(17)1-14-12)13-3-15(9)10-8(19)7(18)5(2-16)20-10/h1,3,5,7-8,10,16,18-19H,2,11H2/t5-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
IQHMIXCHRCLUID-VPCXQMTMSA-N |
Isomerische SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)C=[N+]=[N-] |
SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)C=[N+]=[N-] |
Kanonische SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)C=[N+]=[N-] |
Synonyme |
5-ADRFI 5-amino-4-(diazoacetyl)-1-ribofuranosylimidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)
![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)


